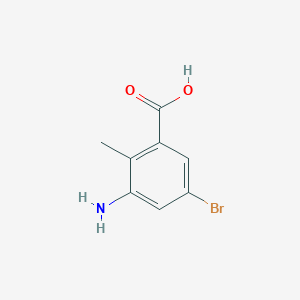

3-Amino-5-bromo-2-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

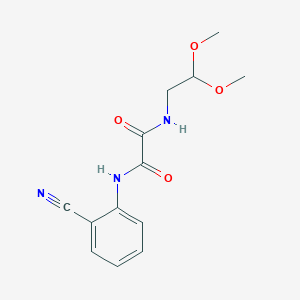

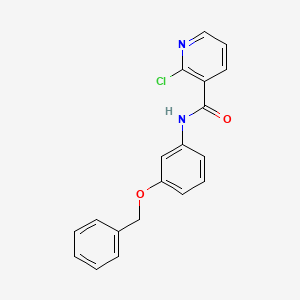

3-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 3-Amino-5-bromo-2-methylbenzoic acid is 1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

It’s important to note that the use of such compounds can vary greatly depending on the specific field of study and the nature of the research being conducted. They can be used in a variety of scientific fields, including organic chemistry, medicinal chemistry, materials science, and more. The methods of application or experimental procedures would also depend on the specific research context.

- Application: This compound could potentially be used in the mechanochemical synthesis of aromatic ketones. This involves the deaminative arylation of amides, where amide bonds undergo activation and subsequent conversion to biaryl ketones .

- Method: The method involves the use of pyrylium tetrafluoroborate in a mechanochemical setting . The reaction conforms to green chemistry principles, offering an environmentally friendly approach to traditional amide derivatization techniques .

- Results: The results of this process could lead to the creation of biaryl ketones, which have various applications in organic chemistry .

- Application: This compound is used in the synthesis of various biologically active compounds . These compounds could have potential applications in the development of new drugs or treatments.

- Method: The specific methods of application would depend on the type of biologically active compound being synthesized .

- Results: The results could include the creation of new biologically active compounds with potential therapeutic effects .

Mechanochemical Synthesis of Aromatic Ketones

Synthesis of Biologically Active Compounds

- Application: This compound could potentially be used in the mechanochemical synthesis of biaryl ketones . This involves the deaminative arylation of amides, where amide bonds undergo activation and subsequent conversion to biaryl ketones .

- Method: The method involves the use of pyrylium tetrafluoroborate in a mechanochemical setting . The reaction conforms to green chemistry principles, offering an environmentally friendly approach to traditional amide derivatization techniques .

- Results: The results of this process could lead to the creation of biaryl ketones, which have various applications in organic chemistry .

- Application: This compound is used in the synthesis of 4-(bromoacetyl)isoindolin-1-one and isocoumarins . These compounds could have potential applications in the development of new drugs or treatments.

- Method: The specific methods of application would depend on the type of compound being synthesized .

- Results: The results could include the creation of new compounds with potential therapeutic effects .

Mechanochemical Synthesis of Biaryl Ketones

Synthesis of 4-(bromoacetyl)isoindolin-1-one and Isocoumarins

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-5-bromo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWNGNIDJCWRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-2-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)

![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)

![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)